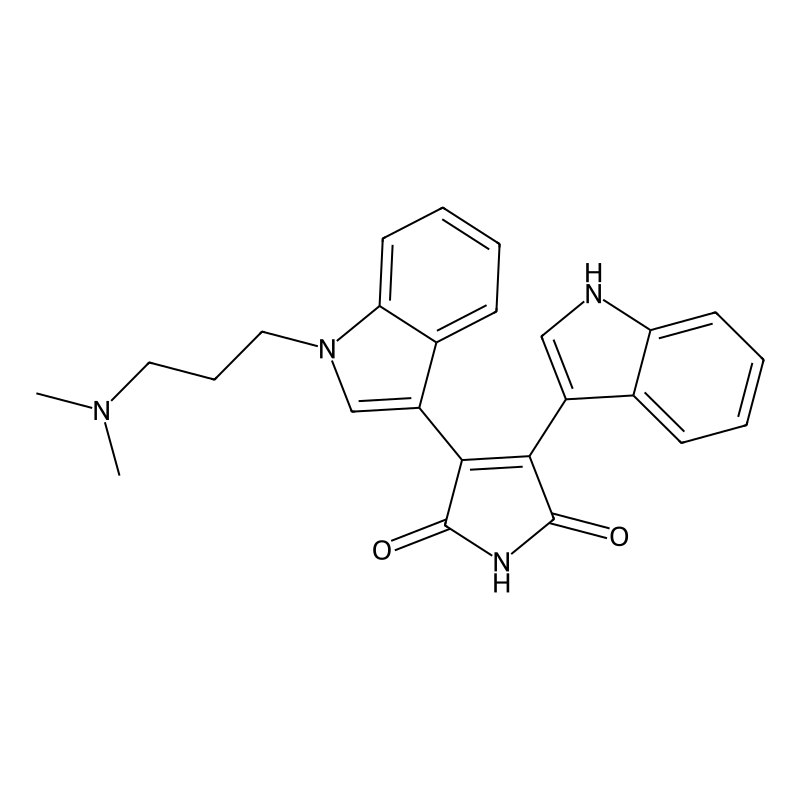

Bisindolylmaleimide I

Content Navigation

- 1. General Information

- 2. Bisindolylmaleimide I (GF109203X): A Highly Selective, Pan-DAG-Sensitive PKC Inhibitor for Precision Assays

- 3. The Procurement Risks of Substituting Bisindolylmaleimide I with Broad-Spectrum or Isoform-Restricted Kinase Inhibitors

- 4. Quantitative Evidence Guide: Differentiating Bisindolylmaleimide I in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bisindolylmaleimide I (CAS: 133052-90-1), also known as GF109203X or Gö 6850, is a highly potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC). In procurement and assay design, it serves as a critical baseline material because it achieves nanomolar inhibition (IC50 ~14 nM) across both conventional (α, β, γ) and novel (δ, ε) PKC isoforms, while maintaining strict selectivity against other kinase families such as PKA and PKG[1]. Unlike broad-spectrum natural products, this synthetic bisindolylmaleimide enables researchers and assay developers to cleanly isolate PKC-dependent pathways without confounding off-target kinase suppression, making it a gold standard for kinase deconvolution, stem cell media formulation, and intracellular signaling research [2].

References

Substituting Bisindolylmaleimide I with cheaper or more common kinase inhibitors frequently leads to assay failure or misinterpreted data. Using the universal benchmark Staurosporine introduces severe off-target effects, as it inhibits PKA and PKG with nearly the same nanomolar potency as PKC, destroying pathway specificity [1]. Conversely, substituting with the structurally related inhibitor Gö 6976 restricts inhibition strictly to conventional PKC isoforms (α, β, γ), leaving novel isoforms (δ, ε) fully active, which results in incomplete pathway blockade in diacylglycerol (DAG)-sensitive models[2]. Furthermore, utilizing other bisindolylmaleimide analogs like Ro 31-8220 introduces distinct off-target liabilities, including pronounced inhibition of organic cation transporters (OCT1), which can disrupt intracellular drug accumulation and skew pharmacological profiling [3]. Procuring the exact GF109203X compound ensures comprehensive yet kinase-class-restricted PKC inhibition.

References

- [1] Toullec D, et al. 'The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C.' Journal of Biological Chemistry 266.24 (1991): 15771-15781.

- [2] Martiny-Baron G, et al. 'Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976.' Journal of Biological Chemistry 268.13 (1993): 9194-9197.

- [3] Mayati A, et al. 'Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220.' PLOS One 10.12 (2015): e0144667.

Cross-Family Kinase Selectivity: Elimination of PKA/PKG Off-Target Effects

A primary procurement driver for Bisindolylmaleimide I is its massive selectivity window for PKC over PKA, a distinction lost when using Staurosporine. While Staurosporine inhibits PKC and PKA almost equally, GF109203X acts as a highly selective competitive inhibitor at the ATP-binding site of PKC, exhibiting a Ki of 14 nM[1]. This multi-log selectivity differential ensures that cellular responses are genuinely PKC-mediated.

| Evidence Dimension | Inhibitory Potency (IC50) for PKC vs. PKA |

| Target Compound Data | PKC IC50 = 14 nM; PKA IC50 > 2000 nM |

| Comparator Or Baseline | Staurosporine: PKC IC50 = 10 nM; PKA IC50 = 15 nM |

| Quantified Difference | >100-fold selectivity for PKC over PKA with GF109203X, compared to near 1:1 ratio for Staurosporine |

| Conditions | In vitro kinase activity assays measuring ATP-competitive inhibition |

Eliminates false positives in signal transduction assays by ensuring PKA and PKG pathways remain fully active during PKC blockade.

Comprehensive DAG-Sensitive Isoform Coverage vs. Gö 6976

When experimental models require the suppression of all diacylglycerol (DAG)-sensitive PKC isoforms, GF109203X outperforms conventional-restricted inhibitors. While Gö 6976 is highly potent against PKCα and PKCβ, it fails to inhibit novel isoforms like PKCδ and PKCε even at micromolar concentrations[1]. GF109203X effectively inhibits these novel isoforms (IC50 ~200 nM), ensuring complete blockade of DAG-dependent signaling networks [2].

| Evidence Dimension | Inhibition of Novel PKC Isoforms (PKCδ, PKCε) |

| Target Compound Data | Effective inhibition (IC50 ~ 200 nM) |

| Comparator Or Baseline | Gö 6976: Inactive against PKCδ and PKCε (IC50 > 3000 nM) |

| Quantified Difference | GF109203X provides >15-fold stronger inhibition of novel PKCs compared to Gö 6976 |

| Conditions | Isoform-specific recombinant kinase assays |

Crucial for procuring the correct inhibitor when studying pathways mediated by PKCδ or PKCε, such as specific apoptotic or inflammatory cascades.

Functional Superiority in Stem Cell Media Formulation and Self-Renewal Maintenance

In human pluripotent stem cell (hPSC) culture, maintaining self-renewal requires precise modulation of the GSK-3β pathway. GF109203X successfully negates cellular differentiation induced by the PKC activator PMA and increases alkaline phosphatase (ALP) activity by inhibiting PKC-mediated GSK-3β phosphorylation[1]. In direct contrast, Gö 6976 cannot counteract PMA-induced differentiation, proving that the broad DAG-sensitive isoform coverage of GF109203X is functionally necessary for this application[1].

| Evidence Dimension | Reversal of PMA-induced hPSC differentiation |

| Target Compound Data | GF109203X successfully negates PMA-induced differentiation and maintains self-renewal |

| Comparator Or Baseline | Gö 6976 fails to counteract PMA-induced differentiation |

| Quantified Difference | Binary functional outcome (Success vs. Failure) in maintaining undifferentiated hPSC state |

| Conditions | hPSC culture treated with PMA (phorbol 12-myristate 13-acetate) and FGF-2 |

Validates GF109203X as the mandatory choice for formulating specialized stem cell media where broad PKC inhibition is required to maintain pluripotency.

High-Fidelity Kinase Deconvolution in High-Throughput Screening

Because of its >100-fold selectivity for PKC over PKA and PKG, Bisindolylmaleimide I is procured as a benchmark reference compound in phenotypic screens. It allows researchers to confidently attribute observed cellular phenotypes to PKC inhibition rather than off-target kinase suppression, a guarantee that cannot be made with Staurosporine [1].

Formulation of Pluripotent Stem Cell Maintenance Media

GF109203X is uniquely suited as a small-molecule supplement in hPSC culture media. By broadly inhibiting both conventional and novel PKC isoforms, it prevents the downstream phosphorylation and inhibition of GSK-3β, thereby sustaining the self-renewal networks that isoform-restricted inhibitors like Gö 6976 fail to protect [2].

Live-Cell Imaging of Kinase Translocation Dynamics

GF109203X is utilized to induce and study the membrane redistribution of DAG-sensitive novel PKCs (such as PKCδ) in live-cell imaging and subcellular fractionation assays. Its ability to trigger this translocation makes it a superior tool compound compared to conventional-specific inhibitors, which do not induce novel PKC redistribution [3].

References

- [1] Toullec D, et al. 'The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C.' Journal of Biological Chemistry 266.24 (1991): 15771-15781.

- [2] Kinehara M, et al. 'Protein Kinase C Regulates Human Pluripotent Stem Cell Self-Renewal.' PLOS One 8.1 (2013): e54122.

- [3] Shirai Y, et al. 'Mechanism of membrane redistribution of protein kinase C by its ATP-competitive inhibitors.' Biochemical Journal 404.3 (2007): 351-358.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

G protein-coupled receptor signal transduction and Ca

María Eugenia Alzugaray, María Victoria Gavazzi, Jorge Rafael RonderosPMID: 33017583 DOI: 10.1016/j.ygcen.2020.113637

Abstract

Allatotropin is a pleiotropic peptide originally characterized in insects. The existence of AT neuropeptide signaling was proposed in other invertebrates. In fact, we previously proposed the presence of an AT-like system regulating feeding behavior in Hydra sp. Even in insects, the information about the AT signaling pathway is incomplete. The aim of this study is to analyze the signaling cascade activated by AT in Hydra plagiodesmica using a pharmacological approach. The results show the involvement of Caand IP

signaling in the transduction pathway of the peptide. Furthermore, we confirm the existence of a GPCR system involved in this pathway, that would be coupled to a G

subfamily of Gα protein, which activates a PLC, inducing an increase in IP

and cytosolic Ca

. To the best of our knowledge, this work represents the first in vivo approach to study the overall signaling pathway and intracellular events involved in the myoregulatory effect of AT in Hydra sp.

Activation of Protein Kinase Cδ Contributes to the Induction of Src/EGF Receptor/ERK Signaling in Ammonia-treated Astrocytes

Guizhi Jia, Rui Wang, Yi Yue, Hongliang DaiPMID: 32125625 DOI: 10.1007/s12031-020-01517-8

Abstract

Previously, we showed that Src-mediated EGF receptor transactivation/ERK activation mediates ammonia-induced astrocyte swelling, which represents a major component of brain edema in hyperammonemic disorders. Here, we tested the role of PKC in the induction of this signaling pathway and its involvement in ammonia-mediated cell swelling. We found that incubating astrocytes with bisindolylmaleimide (BIM, an inhibitor of classical and novel PKC isoforms) or rottlerin, a PKCδ-specific inhibitor, attenuated the ammonia-induced phosphorylation of EGFR, while GF109203X had no effect on this pathway. We further found that BIM or rottlerin pretreatment inhibited the ammonia-induced phosphorylation of Src and that ammonia significantly increased the level of PKCδ pulled down by a Src antibody. AG1478, a specific EGFR kinase activity inhibitor, effectively inhibited phosphorylation at Tyr1068 but had no discernable effect on phosphorylation at Tyr845. Moreover, BIM or rottlerin abrogated ammonia-induced ERK phosphorylation. BIM-, rottlerin-, or GF109203X-treated astrocytes showed a significant reduction in cell swelling compared to that observed after treatment with ammonia alone. Finally, it was found that AG1478 attenuated ammonia-induced PKCα translocation to the particulate fraction. Taken together, our results indicate that PKCδ mediates ammonia-induced astrocyte swelling by activating Src and downstream EGF receptor/ERK signaling, which may contribute to the pathogenesis of neuropsychiatric disorders associated with hyperammonemia.Efficacy and safety of NAD+ ADP-ribosyltransferase 1 agonist versus Donepezil in elderly Chinese patients with Alzheimer disease: A novel target for effective therapy

Jianhong Wang, Shu Yang, Zicheng Hu, Haimei Yang, Dong Wei, Duozi Wang, Fuqiang GuoPMID: 31894029 DOI:

Abstract

This pilot study designed to evaluate the efficacy and safety of NAD+ ADP-ribosyl transferase 1 (NART) agonist in comparison with Donepezil (DNP) in elderly Chinese patients with Alzheimer disease (AD). In the present clinical trial, Chinese elderly patients aged >65 years with a confirmed diagnosis of AD were enrolled. The patients received NART agonist (test, DAG-structured PKC blockers (GF109203X)) or DNP 10mg daily (reference) for 6 months. The efficacy and safety data were collected from 120 patients (60 patients in each group) every 3 weeks until 6 months. The primary endpoints were to assess the change in cognitive score from baseline in both the treatment group. The result of the present study showed that the patients treated with DNP and NART agonist have similar efficacy and safety profile. Considering the clinical benefit, improvement in sign and symptoms of was numerically greater in DNP-treated patients as compared to NART agonist. However, a statistical difference in terms of clinical benefit was similar between both the treatment groups. Overall, both the study drugs were found comparable in relieving the symptoms of AD. This indicates that NART is a potential target for the treatment of AD in China. The results of the present study may help to design a large clinical trial to evaluate the efficacy and safety of NART agonist in comparison with DNP in AD patients.Asiatic acid, an active substance of Centella asiatica, presynaptically depresses glutamate release in the rat hippocampus

Cheng Wei Lu, Tzu Yu Lin, Su Jane Wang, Shu Kuei HuangPMID: 31706856 DOI: 10.1016/j.ejphar.2019.172781

Abstract

Inhibiting glutamate release can reduce neuronal excitability and is recognized as a key mechanism of anti-epileptic drugs. In this study, by using isolated nerve terminal (synaptosome) and slice preparations, we investigated the effect of asiatic acid, a triterpene isolated from Centella asiatica with antiepileptic activity, on glutamate release in the hippocampus of rats. In hippocampal synaptosomes, application of asiatic acid resulted in a concentration-dependent inhibition of 4-aminopyridine-evoked glutamate release. This inhibitory action was dependent on extracellular calcium, blocked by inhibiting the vesicular transporter, but was unaffected by inhibiting the glutamate transporter. In addition, asiatic acid decreased the 4-aminopyridine-induced increase in the intraterminal calcium and failed to alter the synaptosomal potential. Furthermore, the asiatic acid-mediated release inhibition was significantly suppressed by the N- and P/Q-type calcium channel inhibitor ω-conotoxin MVIIC or protein kinase C inhibitor GF109203X. Western blotting data in synaptosomes also revealed that asiatic acid reduced 4-aminopyridine-induced phosphorylation of protein kinase C. In hippocampal slices, asiatic acid decreased the frequencies of spontaneous excitatory postsynaptic currents without changing their amplitudes and glutamate-activated currents in CA3 pyramidal neurons. We also observed that asiatic acid significantly suppressed 4-aminopyridine-induced burst firing. These data suggest that, in rat hippocampal nerve terminals, asiatic acid attenuates the calcium influx via N- and P/Q-type calcium channels, subsequently suppressing protein kinase C activity and decreasing glutamate release.Role of Extracellular Calcium and Calcium Sensitization in the Anti-Contractile Effect of Perivascular Adipose Tissue in Pregnant Rat Aorta

Aishah Al-Jarallah, Elsie Oommen, Lilly Chacko Verghese, Mabayoje A OriowoPMID: 31484179 DOI: 10.1159/000502504

Abstract

Previous studies have shown that the anti-contractile effect of the perivascular adipose tissue (PVAT) is attenuated in pregnancy. In the present investigation, we have examined the possibility that this loss of anti-contractile effect could be due to changes in calcium mobilization. PVAT exerted anti-contractile effect against 5-hydroxytryptamine (5-HT)-induced contractions of aorta segments from pregnant and non-pregnant rats and this anti-contractile effect was attenuated in segments from pregnant rats. Nifedipine (10-6 mol/L), an inhibitor of L-type dihydropyridine calcium channels, significantly reduced 5-HT-induced contraction of aorta segments from non-pregnant and pregnant rats with and without PVAT. The inhibitory effect of nifedipine against 5-HT-induced contractions was attenuated in PVAT-free aorta segments from pregnant rats. However, while PVAT reduced the effectiveness of nifedipine in aorta segments from non-pregnant rats, it partially restored the inhibitory effect of nifedipine in aorta segments from pregnant rats. Inhibitors of calcium sensitization, Y-27632 (10-6 mol/L) and GF 109203X (10-6 mol/L), significantly reduced 5-HT-induced contractions of PVAT-free aorta segments from non-pregnant and pregnant rats. Both inhibitors, however, were less effective in aorta segments from pregnant rats. The presence of PVAT reduced the effectiveness of Y-27632 and GF 109203X in aorta segments from pregnant and non-pregnant rats. Protein expression of Rho-associated protein kinase (ROCK) I and II was detected in aorta segments and PVAT from pregnant and non-pregnant rats. There was a reduction in the expression of both isoforms in aorta segments but not PVAT from pregnant rats. In addition, there was no significant difference in the expression of ROCK-I and ROCK-II in PVAT from pregnant and non-pregnant rats. We concluded that the loss of anti-contractile effect of PVAT in aorta segments from pregnant rats could be due to increased influx of extracellular calcium through nifedipine-sensitive dihydropyridine channels.Quantitative Proteomic Profiling of Small Molecule Treated Mesenchymal Stem Cells Using Chemical Probes

Jerran Santos, Sibasish Dolai, Matthew B O'Rourke, Fei Liu, Matthew P Padula, Mark P Molloy, Bruce K MilthorpePMID: 33375241 DOI: 10.3390/ijms22010160

Abstract

The differentiation of human adipose derived stem cells toward a neural phenotype by small molecules has been a vogue topic in the last decade. The characterization of the produced cells has been explored on a broad scale, examining morphological and specific surface protein markers; however, the lack of insight into the expression of functional proteins and their interactive partners is required to further understand the extent of the process. The phenotypic characterization by proteomic profiling allows for a substantial in-depth analysis of the molecular machinery induced and directing the cellular changes through the process. Herein we describe the temporal analysis and quantitative profiling of neural differentiating human adipose-derived stem cells after sub-proteome enrichment using a bisindolylmaleimide chemical probe. The results show that proteins enriched by the Bis-probe were identified reproducibly with 133, 118, 126 and 89 proteins identified at timepoints 0, 1, 6 and 12, respectively. Each temporal timepoint presented several shared and unique proteins relative to neural differentiation and their interactivity. The major protein classes enriched and quantified were enzymes, structural and ribosomal proteins that are integral to differentiation pathways. There were 42 uniquely identified enzymes identified in the cells, many acting as hubs in the networks with several interactions across the network modulating key biological pathways. From the cohort, it was found by gene ontology analysis that 18 enzymes had direct involvement with neurogenic differentiation.Lysophosphatidic Acid Inhibits Simvastatin-Induced Myocytoxicity by Activating LPA Receptor/PKC Pathway

Kyung-Jong Won, Yu-Jin Goh, Sung-Hee HwangPMID: 32230890 DOI: 10.3390/molecules25071529

Abstract

Statins such as simvastatin have many side effects, including muscle damage, which is known to be the most frequent undesirable side effect. Lysophosphatidic acid (LPA), a kind of biolipid, has diverse cellular activities, including cell proliferation, survival, and migration. However, whether LPA affects statin-linked muscle damage has not been reported yet. In the present study, to determine whether LPA might exert potential protective effect on statin-induced myocyotoxicity, the effect of LPA on cytotoxicity in rat L6 myoblasts exposed to simvastatin was explored. Viability and apoptosis of rat L6 myoblasts were detected via 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5- [(phenylamino)carbonyl]-2-tetrazolium hydroxide (XTT) assay and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay, respectively. Protein expression levels were detected via Western blotting. Simvastatin decreased viability of L6 cells. Such decrease in viability was recovered in the presence of LPA. Treatment with LPA suppressed simvastatin-induced apoptosis in L6 cells. In addition, treatment with LPA receptor inhibitor Ki16425, protein kinase C (PKC) inhibitor GF109203X, or intracellular calcium chelator BAPTA-AM attenuated the recovery effect of LPA on simvastatin-induced L6 cell toxicity. These findings indicate that LPA may inhibit simvastatin-induced toxicity in L6 cells probably by activating the LPA receptor-PKC pathway. Therefore, LPA might have potential as a bioactive molecule to protect muscles against simvastatin-induced myotoxicity.

Feedback Regulation of Syk by Protein Kinase C in Human Platelets

Stephanie Makhoul, Stephanie Dorschel, Stepan Gambaryan, Ulrich Walter, Kerstin JurkPMID: 31881809 DOI: 10.3390/ijms21010176

Abstract

The spleen tyrosine kinase (Syk) is essential for immunoreceptor tyrosine-based activation motif (ITAM)-dependent platelet activation, and it is stimulated by Src-family kinase (SFK)-/Syk-mediated phosphorylation of Y352 (interdomain-B) and Y525/526 (kinase domain). Additional sites for Syk phosphorylation and protein interactions are known but remain elusive. Since Syk S297 phosphorylation (interdomain-B) was detected in platelets, we hypothesized that this phosphorylation site regulates Syk activity via protein kinase C (PKC)-and cyclic adenosine monophosphate (cAMP)-dependent pathways. ADP, the GPVI-agonist convulxin, and the GPIbα-agonist echicetin beads (EB) were used to stimulate human platelets with/without effectors. Platelet aggregation and intracellular messengers were analyzed, along with phosphoproteins, by immunoblotting using phosphosite-specific antibodies or phos-tags. ADP, convulxin, and EB upregulated Syk S297 phosphorylation, which was inhibited by iloprost (cAMP pathway). Convulxin-stimulated Syk S297 phosphorylation was stoichiometric, transient, abolished by the PKC inhibitor GF109203X, and mimicked by the PKC activator PDBu. Convulxin/EB stimulated Syk S297, Y352, and Y525/526 phosphorylation, which was inhibited by SFK and Syk inhibitors. GFX and iloprost inhibited convulxin/EB-induced Syk S297 phosphorylation but enhanced Syk tyrosine (Y352/Y525/526) and substrate (linker adaptor for T cells (LAT), phospholipase γ2 (PLC γ2)) phosphorylation. GFX enhanced convulxin/EB-increases of inositol monophosphate/Ca. ITAM-activated Syk stimulates PKC-dependent Syk S297 phosphorylation, which is reduced by SFK/Syk/PKC inhibition and cAMP. Inhibition of Syk S297 phosphorylation coincides with enhanced Syk activation, suggesting that S297 phosphorylation represents a mechanism for feedback inhibition in human platelets.

PKC Mediates LPS-Induced IL-1β Expression and Participates in the Pro-inflammatory Effect of A

Sheng-Yu Fu, Ren-Ping Xiong, Yan Peng, Zhuo-Hang Zhang, Xing Chen, Yan Zhao, Ya-Lei Ning, Nan Yang, Yuan-Guo Zhou, Ping LiPMID: 31650360 DOI: 10.1007/s11064-019-02895-1

Abstract

Pathogens such as bacterial lipopolysaccharide (LPS) play an important role in promoting the production of the inflammatory cytokines interleukin-1 beta (IL-1β) and tumour necrosis factor-α (TNF-α) in response to infection or damage in microglia. However, whether different signalling pathways regulate these two inflammatory factors remains unclear. The protein kinase C (PKC) family is involved in the regulation of inflammation, and our previous research showed that the activation of the PKC pathway played a key role in the LPS-induced transformation of the adenosine Areceptor (A

R) from anti-inflammatory activity to pro-inflammatory activity under high glutamate concentrations. Therefore, in the current study, we investigated the role of PKC in the LPS-induced production of these inflammatory cytokines in mouse primary microglia. GF109203X, a specific PKC inhibitor, inhibited the LPS-induced expression of IL-1β messenger ribonucleic acid and intracellular protein in a dose-dependent manner. Moreover, 5 µM GF109203X prevented LPS-induced IL-1β expression but did not significantly affect LPS-induced TNF-α expression. PKC promoted IL-1β expression by regulating the activity of NF-κB but did not significantly impact the activity of ERK1/2. A

R activation by CGS21680, an A

R agonist, facilitated LPS-induced IL-1β expression through the PKC pathway at high glutamate concentrations but did not significantly affect LPS-induced TNF-α expression. Taken together, these results suggest a new direction for specific intervention with LPS-induced inflammatory factors in response to specific signalling pathways and provide a mechanism for A

R targeting, especially after brain injury, to influence inflammation by interfering with A

R.

Exosomal miR-16-5p as a target for malignant mesothelioma

Phillip B Munson, Elizabeth M Hall, Nicholas H Farina, Harvey I Pass, Arti ShuklaPMID: 31406207 DOI: 10.1038/s41598-019-48133-0

Abstract

Malignant mesothelioma (MM) is an asbestos-induced cancer arising on the mesothelial surface of organ cavities. MM is essentially incurable without a means of early diagnosis and no successful standard of care. These facts indicate a deep chasm of knowledge that needs to be filled. Our group recently delved into MM tumor biology from the perspective of exosome-contained microRNAs (miRNAs). We discovered that the most abundant miRNAs in MM cancer exosomes were tumor suppressors, particularly miR-16-5p. This observation lead us to hypothesize that MM cells preferentially secreted tumor-suppressor miRNAs via exosomes. Through separate avenues of potential therapeutic advance, we embarked on an innovative strategy to kill MM tumor cells. We employed small molecule inhibitors to block exosome secretion, thereby reducing miR-16-5p exosome loss and replenishing cellular miR-16-5p leading to reduced tumorigenic capacity and miR-16-5p target oncoproteins CCND1 and BCL2. Additionally, we force-fed MM tumor exosomes back to MM tumor cells, which led to cell death, and a reduction in the same oncoproteins. We recapitulated these results with direct transfection of miR-16-5p, confirmed that this is a cancer-cell specific effect, and elucidated a part of the miR-16-5p mechanism of exosome loading.Explore Compound Types